BenchChemオンラインストアへようこそ!

4-amino-N-(4-chlorophenyl)benzenesulfonamide

COX-1 inhibitor analgesic oral bioavailability

4-Amino-N-(4-chlorophenyl)benzenesulfonamide (CAS 16803-92-2) is a para-amino-substituted N-phenyl-benzenesulfonamide that serves a documented dual role: it is a characterized cyclooxygenase-1 (COX-1) inhibitor with in vivo analgesic efficacy superior to its N-methyl analog , and it has been extensively studied as a model compound for understanding how sulfonamide substitution patterns govern crystal packing, sublimation thermodynamics, solubility, and partitioning in biologically relevant solvents. The compound bears a 4-amino group on the benzenesulfonyl ring and a 4-chloro substituent on the aniline ring, giving it a molecular weight of 282.75 g/mol, a predicted ACD/LogP of 2.88, and a crystalline solid form at room temperature.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
CAS No. 16803-92-2
Cat. No. B094786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-chlorophenyl)benzenesulfonamide
CAS16803-92-2
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.75 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2
InChIKeyRBJGYDGKXTYSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-chlorophenyl)benzenesulfonamide (CAS 16803-92-2): A Dual-Functional Sulfonamide Scaffold for COX-1 Targeting and Physicochemical Research


4-Amino-N-(4-chlorophenyl)benzenesulfonamide (CAS 16803-92-2) is a para-amino-substituted N-phenyl-benzenesulfonamide that serves a documented dual role: it is a characterized cyclooxygenase-1 (COX-1) inhibitor with in vivo analgesic efficacy superior to its N-methyl analog [1], and it has been extensively studied as a model compound for understanding how sulfonamide substitution patterns govern crystal packing, sublimation thermodynamics, solubility, and partitioning in biologically relevant solvents [2][3]. The compound bears a 4-amino group on the benzenesulfonyl ring and a 4-chloro substituent on the aniline ring, giving it a molecular weight of 282.75 g/mol, a predicted ACD/LogP of 2.88, and a crystalline solid form at room temperature . These features place it at the intersection of medicinal chemistry interest (analgesic lead development) and physical pharmacy research (thermodynamic profiling of sulfonamide drugs).

Why N-Aryl Sulfonamide Analogs Cannot Simply Substitute for 4-Amino-N-(4-chlorophenyl)benzenesulfonamide (CAS 16803-92-2) in Research and Development


Superficial structural similarity among N-aryl benzenesulfonamides masks substantial, quantifiable divergence in both biological performance and physicochemical behavior. A direct head-to-head study demonstrated that the N-demethylated form (this compound, designated ZXX2-79) achieves a 13.3-fold higher maximum plasma concentration (Cmax = 16 µM) compared to its N-methyl analog ZXX2-77 (Cmax = 1.2 µM) at the same oral dose, despite possessing 3.75-fold weaker in vitro COX-1 inhibitory potency [1]. This pharmacokinetic advantage directly translates into superior in vivo analgesic efficacy and a more favorable gastric safety profile—outcomes that cannot be predicted from in vitro IC50 values alone [1]. On the physicochemical side, the presence or absence of the 4-amino group on the benzenesulfonyl ring produces a 3.2-fold difference in aqueous solubility, while variation in chloro-substitution patterns on the aniline ring alters the Gibbs free energy of sublimation by up to 14 kJ/mol, reflecting fundamentally different crystal lattice stabilization energies [2][3]. These findings collectively demonstrate that the specific combination of 4-NH2 and 4′-Cl substitution—unique to CAS 16803-92-2 among its closest analogs—generates a distinct pharmacological and materials profile that cannot be replicated by simple analog interchange.

Quantitative Differentiation Evidence for 4-Amino-N-(4-chlorophenyl)benzenesulfonamide (16803-92-2) vs. Closest Analogs


Oral Absorption and In Vivo Analgesic Efficacy vs. N-Methyl Analog ZXX2-77: The Superior Bioavailability Trade-Off

In a direct comparative in vivo study, 4-amino-N-(4-chlorophenyl)benzenesulfonamide (designated ZXX2-79 or compound 4b) was compared head-to-head with its N-methyl derivative ZXX2-77 (4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, compound 4a). Despite ZXX2-79 exhibiting approximately 3.75-fold weaker in vitro COX-1 inhibitory potency (IC50 = 12 µM vs. 3.2 µM for ZXX2-77), it achieved a 13.3-fold higher maximum plasma concentration (Cmax = 16 µM vs. 1.2 µM) at an identical oral dose of 30 mg/kg in rats [1]. Critically, the Cmax of ZXX2-79 exceeded its COX-1 IC50, whereas ZXX2-77's Cmax (1.2 µM) remained below its own COX-1 IC50 (3.2 µM), explaining why ZXX2-79 demonstrated potent analgesic efficacy in the formalin test while ZXX2-77 showed only weak activity [1]. ZXX2-79 also caused minimal gastric damage, a key differentiator for COX-1 inhibitor development [1].

COX-1 inhibitor analgesic oral bioavailability

Aqueous Solubility Reduction vs. Des-Amino Analog: 3.2-Fold Decrease Quantified by Mole Fraction Analysis

A systematic comparative solubility analysis by Perlovich et al. directly compared 4-amino-N-(4-chlorophenyl)-benzenesulfonamide (compound II) with its des-amino counterpart N-(4-chlorophenyl)-benzenesulfonamide (compound I). The introduction of the 4-amino group on the benzenesulfonyl ring produced a 3.2-fold decrease in aqueous solubility (mole fraction X2 = 1.19 × 10⁻⁶ for compound II vs. approximately 3.81 × 10⁻⁶ for compound I, calculated from the stated fold-change) [1][2]. Within the 4-amino series, the 4-chloro derivative (compound II) exhibited intermediate solubility: higher than the 4-ethyl derivative (X2 = 5.09 × 10⁻⁷) but lower than the 4-methoxy derivative (X2 = 1.32 × 10⁻⁶) and the 4-cyano derivative [2]. This precise solubility ranking enables rational solvent selection for in vitro assays and formulation development.

aqueous solubility sulfonamide structure-property relationship

Sublimation Thermodynamics vs. Dichlorophenyl Analogs: Lattice Energy Ranking Among Four 4-Amino-Sulfonamide Crystal Forms

The crystal structures and sublimation thermodynamics of four 4-amino-N-(halophenyl)-benzenesulfonamides were determined in a single comparative study. 4-Amino-N-(4-chlorophenyl)-benzenesulfonamide (compound IV) exhibited a Gibbs free energy of sublimation ΔGsub298 = 74.0 kJ mol⁻¹, which is 12.3 kJ mol⁻¹ higher than the 2,3-dichloro analog (compound V, ΔGsub298 = 61.7 kJ mol⁻¹), indicating stronger crystal lattice stabilization for the mono-chloro para-substituted compound [1]. The 3,4-dichloro analog (VI) showed the highest lattice stability (ΔGsub298 = 85.8 kJ mol⁻¹), while the 2,5-dichloro analog (VII) was comparable to the target compound (ΔGsub298 = 75.7 kJ mol⁻¹) [1]. The enthalpy of sublimation for compound IV was ΔHsub298 = 134.1 ± 1.2 kJ mol⁻¹, with an entropy contribution ΔSsub298 = 202 ± 3 J mol⁻¹ K⁻¹—the lowest entropic penalty among the four analogs, reflecting a more ordered crystal packing arrangement [1].

sublimation thermodynamics crystal lattice energy sulfonamide polymorphism

COX-1 vs. COX-2 Selectivity Ratio: A ~12.5-Fold Preference That Defines the Pharmacological Niche

In the same in vitro enzyme inhibition assays that profiled ZXX2-77, 4-amino-N-(4-chlorophenyl)benzenesulfonamide (ZXX2-79) was characterized for both COX-1 and COX-2 inhibition. The compound displayed COX-1 IC50 = 12 µM and COX-2 IC50 = 150 µM, yielding a COX-2/COX-1 selectivity ratio of 12.5-fold in favor of COX-1 [1]. This selectivity profile is mechanistically linked to the observed lack of gastric damage in the rat model: COX-1 inhibition in the gastric mucosa at therapeutic concentrations was sufficient for analgesic effect without producing ulceration, whereas the ~12.5-fold window against COX-2 may contribute to the favorable gastric safety margin [1]. In contrast, most traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 with comparable potency, leading to gastrointestinal toxicity. No selectivity data for individual COX isoforms were reported for the N-methyl analog ZXX2-77 in the same study, precluding direct selectivity comparison.

COX-1 selectivity COX-2 sparing gastric safety

Highest-Value Application Scenarios for 4-Amino-N-(4-chlorophenyl)benzenesulfonamide (CAS 16803-92-2) Based on Quantitative Evidence


Lead Compound for Orally Bioavailable COX-1-Selective Analgesics with Reduced Gastric Toxicity

The direct evidence from Zheng et al. (2008) establishes that the N-demethylated sulfonamide structure of CAS 16803-92-2 confers a decisive oral absorption advantage over the N-methyl analog, achieving plasma concentrations that exceed the COX-1 IC50 and produce analgesic efficacy without gastric damage [1]. This compound is the appropriate starting scaffold for medicinal chemistry programs aiming to optimize COX-1-selective analgesics, particularly where oral bioavailability—not merely in vitro potency—is the critical selection criterion [1].

Model Compound for Thermodynamic Profiling of Sulfonamide Drug Candidates

The complete thermodynamic dataset published by Perlovich et al. (2008, 2010)—including solubility in water, buffer (pH 7.4), and n-octanol, as well as sublimation thermodynamics and crystal structure—makes CAS 16803-92-2 one of the most thoroughly characterized N-aryl benzenesulfonamides in the literature [2][3]. Researchers conducting pre-formulation studies, solid-state characterization, or in silico solubility model validation can use this compound as a well-defined reference standard with documented comparative data against its des-amino, 4-ethyl, 4-methoxy, and dichloro-substituted analogs [2][3].

Calibration Standard for Sulfonamide Crystal Structure and Hydrogen-Bonding Analysis

The single-crystal X-ray structure of CAS 16803-92-2 has been solved and compared alongside three dichloro-substituted congeners (2,3-diCl, 3,4-diCl, and 2,5-diCl), providing a unique dataset for analyzing the impact of chlorine substitution pattern on sulfonamide crystal packing, hydrogen-bond networks, and lattice energies [2]. This positions the compound as a valuable reference for crystallographers and solid-state chemists studying sulfonamide polymorphism or co-crystal design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(4-chlorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.